Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate
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Overview
Description
4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid methyl ester is an organic compound with the molecular formula C22H34O4. It is a white crystalline solid that is stable at room temperature and can be dissolved in some organic solvents such as chloroform, dichloromethane, and ethyl acetate . This compound is commonly used as an intermediate in organic synthesis, particularly in the synthesis of drugs, pesticides, and functional molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid methyl ester typically involves the esterification of 4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high-quality product .
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid.
Reduction: 4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biochemical studies, it may act as a substrate for enzymes, leading to the formation of various metabolites. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Pentenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-, methyl ester .
- Benzeneundecanoic acid, 4-[(1,1-dimethylethoxy)carbonyl] .
Uniqueness
4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid methyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ester group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C23H36O4 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
tert-butyl 4-(11-methoxy-11-oxoundecyl)benzoate |
InChI |
InChI=1S/C23H36O4/c1-23(2,3)27-22(25)20-17-15-19(16-18-20)13-11-9-7-5-6-8-10-12-14-21(24)26-4/h15-18H,5-14H2,1-4H3 |
InChI Key |
PZNFBLINFISYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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